![molecular formula C19H22FN3O3 B136134 Grepafloxacin CAS No. 146863-02-7](/img/structure/B136134.png)
Grepafloxacin
Overview
Description
Synthesis Analysis
The synthesis of Grepafloxacin starts with the conversion of the carboxylic acid to its dimethyloxazoline derivative by reaction with the aminomethyl propanol . Lithium diisopropylamide (LDA) then removes a proton from the 8 position; treatment of that anion with trimethylsilyl iodide leads to the silylated intermediate .
Molecular Structure Analysis
Grepafloxacin has a molecular formula of C19H22FN3O3 . A comparison of the structure of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent . At the 1 position, both compounds have a cyclopropyl group, which is important for potency .
Chemical Reactions Analysis
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA . It has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms .
Physical And Chemical Properties Analysis
Grepafloxacin is a water-soluble fluoroquinolone . It is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It is primarily metabolized in the liver via CYP1A2 and CYP3A4 .
Scientific Research Applications
1. Anti-Inflammatory Properties
Grepafloxacin, a fluoroquinolone antimicrobial agent, has been shown to inhibit interleukin-8 (IL-8) expression in human airway epithelial cells stimulated by tumor necrosis factor-alpha. This suggests its potential role in controlling chronic airway inflammatory diseases (Hashimoto et al., 1999).
2. Inhibition of Cytokine Production
In vitro studies demonstrated that grepafloxacin inhibits the production of interleukins IL-1alpha, IL-1beta, and the expression of several cytokines including TNFalpha, IL-6, and IL-8 in lipopolysaccharide-stimulated human peripheral blood cells. This indicates its inhibitory effect at the gene transcription level (Ono et al., 2000).
3. Bactericidal Activity Against Respiratory Pathogens
Grepafloxacin exhibits superior in vitro activity against Streptococcus pneumoniae and enhanced efficacy against Haemophilus influenzae and Moraxella catarrhalis. It retains activity against Gram-negative organisms and shows enhanced activity against Gram-positive pathogens (Daschner et al., 1999).
4. Microbiological Properties
It is characterized by a methyl-substituted piperazine at the 7 position, potent activity against streptococci, staphylococci, respiratory Gram-negative pathogens, and sexually transmitted disease pathogens. Grepafloxacin also exhibits activity against atypical respiratory pathogens (Marriott, 1998).
5. Tissue Penetration and Pharmacokinetics
Pharmacokinetic studies reveal that grepafloxacin has a large volume of distribution and is concentrated in alveolar macrophages, bronchial mucosa, and epithelial lining fluid, suggesting its effectiveness for respiratory tract infections (Wise, 1998).
6. Role in Target Specificity Against S. pneumoniae
Grepafloxacin, a derivative of ciprofloxacin, acts preferentially through gyrase in Streptococcus pneumoniae. The presence of a 5-methyl group in grepafloxacin favors gyrase over other targets in S. pneumoniae (Morris et al., 2002).
7. Interaction with Human Neutrophils
Studies show that grepafloxacin primes neutrophil respiratory burst and affects neutrophil function, suggesting a potential role in modulating immune responses (Niwa et al., 2002).
Safety And Hazards
Grepafloxacin was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events . If serious side effects occur, such as an allergic reaction, irregular or slow heartbeats, repeated fainting, seizures, confusion or hallucinations, liver damage, or muscle or joint pain, it is advised to stop taking grepafloxacin and seek emergency medical attention .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Grepafloxacin | |
CAS RN |
119914-60-2 | |
Record name | Grepafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Grepafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Grepafloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GREPAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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